molecular formula C8H13ClO3S B2496045 6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride CAS No. 2247106-83-6

6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride

Cat. No. B2496045
CAS RN: 2247106-83-6
M. Wt: 224.7
InChI Key: MRGPTHLPJFYIJM-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride, also known as Oxetane-MS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis of Polyfunctional Glycosyl Derivatives

The oxabicyclo[3.2.1]octane framework is essential in synthesizing biologically important compounds, including insect pheromones, plant growth regulators, and carbohydrate-related molecules. It serves as a convenient precursor for synthesizing oxygen heterocyclic natural molecules, especially in the pyran or furan series, highlighting its significance in accessing a variety of natural product analogs (M. Y. Ievlev et al., 2016).

Cationic Oligomerization of Bicyclic Oxalactam

The cationic oligomerization of bicyclic oxalactam explores the unique reactivity of the oxabicyclo[3.2.1]octane framework under specific conditions, leading to the formation of oligomers through an unusual cleavage pattern. This process demonstrates the framework's potential in creating polymers with specific structural features (K. Hashimoto & H. Sumitomo, 1984).

Polymerization of Bicyclic Acetals

Investigations into the polymerization of 4-bromo-6,8-dioxabicyclo[3.2.1]octane reveal the influence of temperature and catalysts on the formation of polymers containing this bicyclic framework. This research provides insights into the stereochemistry and reactivity of such compounds in polymer science (M. Okada et al., 1982).

Novel Routes to Natural Product Synthesis

The 6,8-dioxabicyclo[3.2.1]octane skeleton is a subunit in many natural products. Innovative strategies employing this framework have been developed for synthesizing natural products like exo- and endo-brevicomin. These methods utilize ring-closing metathesis for desymmetrization, showcasing the framework's versatility in natural product synthesis (S. D. Burke et al., 1999).

Enantioselective Synthesis

The asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives through [3+2]-cycloaddition demonstrates the framework's applicability in creating chiral compounds. This synthesis, involving platinum-containing carbonyl ylides and vinyl ethers, highlights the potential for developing enantioselective methods that leverage the unique reactivity of this bicyclic system (K. Ishida et al., 2010).

properties

IUPAC Name

6-oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-2-7(4-8)12-5-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGPTHLPJFYIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(CO2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride

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